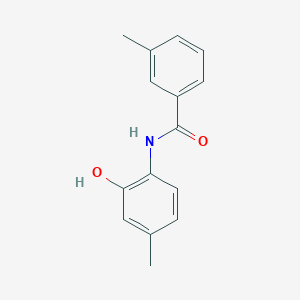

N-(2-羟基-4-甲基苯基)-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is a compound that has not been directly studied in the provided papers. However, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential properties and reactivity of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. These compounds often contain benzamide moieties with various substitutions that can influence their physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of related compounds typically involves the acylation of amines with acid chlorides or the reaction of carboxylic acids with amines or alcohols. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, other compounds such as N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide were synthesized and characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined, revealing two crystalline polymorphs with monoclinic systems . Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidation and demethylation. The metabolism of N,N-dimethylbenzamides by liver microsomes results in the formation of N-methylbenzamides and formaldehyde, proceeding via the formation of an intermediate N-hydroxymethyl-N-methylbenzamide . These reactions are influenced by the substituents on the benzamide moiety and can provide insights into the metabolic pathways of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Spectroscopic methods such as IR, Raman, and NMR are used to characterize these compounds . For example, the vibrational spectra of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide were recorded and compared with theoretical calculations . Additionally, the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provided insights into its structure-property relationship and antitumor activity . These studies can inform the expected properties of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.

科学研究应用

环境研究

水生环境中的存在、归宿和行为化学性质与N-(2-羟基-4-甲基苯基)-3-甲基苯甲酰胺相似的对羟基苯甲酸酯已被广泛研究其在水生环境中的存在、归宿和行为。它们被广泛用作消费品中的防腐剂,导致它们普遍存在于地表水和沉积物中。这些化合物,包括对羟基苯甲酸甲酯和对羟基苯甲酸丙酯,由于其较弱的内分泌干扰能力和在环境中的持久性而令人担忧。研究强调需要进一步研究它们的副产品,这些副产品可能比母体化合物更稳定且具有更高的毒性 (Haman, Dauchy, Rosin, & Munoz, 2015)。

分析化学

确定抗氧化活性抗氧化剂的研究在食品工程和制药等各个领域至关重要。与N-(2-羟基-4-甲基苯基)-3-甲基苯甲酰胺结构相关的羟基肉桂酸 (HCA) 已被检查其抗氧化活性。这些研究导致了对构效关系 (SAR) 的更深入理解以及更有效的抗氧化剂分子的开发。关键发现表明侧链上的不饱和键和特定官能团的存在对增强活性至关重要 (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013)。

药理学

抗菌活性丁香酚,一种具有类似于N-(2-羟基-4-甲基苯基)-3-甲基苯甲酰胺的羟基苯基丙烯结构的化合物,已显示出对多种革兰氏阴性菌和革兰氏阳性菌以及真菌具有显着的抗菌活性。这包括导致人类传染病、口腔疾病和食源性病原体的病原体。丁香酚的广谱抗菌活性,包括其对多重耐药菌的疗效,突出了类似化合物在治疗应用中的潜力 (Marchese et al., 2017)。

作用机制

Target of Action

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is a chemical compound that has been studied for its potential antimicrobial activity It’s worth noting that similar compounds have been found to target key functional proteins in bacterial cell division, such as ftsz .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes that inhibit bacterial cell division .

Biochemical Pathways

It is known that similar compounds can affect various strains of microorganisms , suggesting that they may influence a range of biochemical pathways.

Result of Action

It is suggested that the compound may have antimicrobial activity , indicating that it could potentially inhibit the growth of certain bacteria.

安全和危害

属性

IUPAC Name |

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-4-3-5-12(8-10)15(18)16-13-7-6-11(2)9-14(13)17/h3-9,17H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFVLXLZPAOKPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2541472.png)

![(2-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}pyrimidin-4-yl)methanol](/img/structure/B2541473.png)

![2-Methyl-1-[4-(propan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2541474.png)

![2-(4-Chlorophenyl)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]propanenitrile](/img/structure/B2541476.png)

![2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2541480.png)

![1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B2541481.png)

![6-(3-ethoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2541483.png)

![9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride](/img/structure/B2541485.png)

![N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2541490.png)

![6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2541491.png)